N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide
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Overview
Description
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced carbazole derivatives .
Scientific Research Applications
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative with similar core structure but lacking the pyrazinecarboxamide moiety.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure and diverse biological activities.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another carbazole derivative with different functional groups and biological properties.
Uniqueness
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide is unique due to its combination of the carbazole core and the pyrazinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c25-17(11-22-19(26)16-10-20-8-9-21-16)23-15-7-3-5-13-12-4-1-2-6-14(12)24-18(13)15/h1-2,4,6,8-10,15,24H,3,5,7,11H2,(H,22,26)(H,23,25) |
InChI Key |
WBTXDQLWUIQSIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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